molecular formula C12H9Cl2NO2 B7539604 N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide

N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide

Cat. No. B7539604
M. Wt: 270.11 g/mol
InChI Key: UXNPGAWLBMVUHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMF is a heterocyclic aromatic compound that contains a furan ring and a carboxamide group. It is a white to off-white crystalline solid that is soluble in organic solvents.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes through the formation of covalent bonds with the active site of the enzyme. N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in the immune response and inflammation.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce the expression of various antioxidant enzymes, such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1. N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide has also been shown to increase the levels of glutathione, a potent antioxidant, in cells. In addition, N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide has several advantages for use in laboratory experiments. It is a stable and readily available compound that can be easily synthesized. N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide is also highly soluble in organic solvents, which makes it easy to use in various assays. However, N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide has some limitations, including its potential toxicity and the need for careful handling.

Future Directions

There are several potential future directions for research on N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide. One area of interest is the development of N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide-based drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of research is the elucidation of the mechanism of action of N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide and the identification of new targets for its inhibition. Finally, there is a need for further studies on the safety and toxicity of N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide, particularly in the context of its potential use as a drug.

Synthesis Methods

N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide can be synthesized through a variety of methods, including the reaction of 2,5-dichlorophenyl isocyanate with 3-methylfuran-2-carboxylic acid in the presence of a suitable catalyst. Another method involves the reaction of 2,5-dichlorophenyl isocyanate with 3-methylfuran-2-carboxylic acid methyl ester.

Scientific Research Applications

N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide has been extensively studied for its potential applications in various fields of science. It has been found to be a potent inhibitor of a variety of enzymes, including proteases, kinases, and phosphodiesterases. N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide has also been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2/c1-7-4-5-17-11(7)12(16)15-10-6-8(13)2-3-9(10)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNPGAWLBMVUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-3-methylfuran-2-carboxamide

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